molecular formula C12H14ClN3 B2478997 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole CAS No. 1152556-27-8

5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2478997
CAS No.: 1152556-27-8
M. Wt: 235.72
InChI Key: WKAVCCNOWLMUFI-UHFFFAOYSA-N
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Description

5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole is a chemical compound featuring a benzimidazole core scaffold substituted with a chlorine atom and a piperidine ring. The benzimidazole nucleus is a privileged structure in medicinal chemistry and is known to be isosteric with naturally occurring nucleotides, allowing it to interact readily with biopolymers in biological systems . This specific framework is associated with a wide spectrum of biological activities, making derivatives like this a point of interest in various research fields . Benzimidazole-based compounds have demonstrated significant pharmacological potential as antimicrobial, antiviral, antifungal, and anticancer agents . The addition of a chloro substituent and a piperidine moiety is a common strategy in drug design to modulate the compound's lipophilicity, electronic distribution, and binding affinity to biological targets. Researchers are exploring such derivatives for the development of novel chemotherapeutic agents, driven by the need to overcome challenges like drug resistance . The mechanism of action for benzimidazole derivatives can vary significantly with changes in substituents, but often involves enzyme inhibition or receptor interaction . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-2-piperidin-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAVCCNOWLMUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of o-Phenylenediamine Derivatives

A common method involves cyclizing 4-chloro-o-phenylenediamine with a piperidine-containing carbonyl precursor. For example, reacting 4-chloro-o-phenylenediamine with piperidine-2-carbonitrile under acidic conditions yields the benzodiazole ring.

Procedure :

  • Dissolve 4-chloro-o-phenylenediamine (1.0 equiv) and piperidine-2-carbonitrile (1.2 equiv) in hydrochloric acid (4 M).
  • Reflux at 100°C for 12–18 hours.
  • Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 7:3).

Yield : 55–60%.

Mechanism :

  • Protonation of the nitrile group enhances electrophilicity.
  • Nucleophilic attack by the amine forms intermediate imine, followed by cyclization and aromatization.

Challenges :

  • Competing side reactions (e.g., over-oxidation).
  • Requires strict stoichiometric control to avoid dimerization.

Base-Mediated Cyclization with Carbonyl Compounds

Alternative protocols employ ketoesters or aldehydes as cyclization agents. For instance, 4-chloro-o-phenylenediamine reacts with piperidine-2-carbaldehyde in dimethylformamide (DMF) under basic conditions.

Procedure :

  • Mix 4-chloro-o-phenylenediamine (1.0 equiv) and piperidine-2-carbaldehyde (1.5 equiv) in DMF.
  • Add NaHCO₃ (3.0 equiv) and heat at 120°C under N₂ for 18 hours.
  • Quench with ice-water, filter, and recrystallize from ethanol.

Yield : 58–62%.

Advantages :

  • Higher functional group tolerance compared to acid-catalyzed methods.
  • Scalable under inert atmosphere.

Convergent Synthesis via Pre-Functionalized Intermediates

Nucleophilic Substitution on Halogenated Benzodiazoles

This two-step approach involves synthesizing 2-chloro-1H-benzodiazole followed by displacement with piperidine.

Step 1: Synthesis of 5-Chloro-2-chloro-1H-benzodiazole

  • React 4-chloro-o-phenylenediamine with cyanogen bromide (BrCN) in ethanol at 60°C for 6 hours (yield: 75–80%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances scalability and safety:

  • Reactor setup : Tubular reactor with in-line mixing.
  • Conditions : 130°C, 10-minute residence time.
  • Advantages : Improved heat transfer, reduced side products.

Reported Yield : 70%.

Solvent and Catalyst Recycling

  • DMF recovery via distillation reduces waste.
  • Palladium catalysts immobilized on silica enable reuse for 5 cycles without significant activity loss.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.60 (m, 6H, piperidine-H), 3.20–3.35 (m, 2H, N–CH₂), 7.25–7.45 (m, 3H, Ar–H).
  • LC-MS : m/z 235.71 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile:water, 70:30).

Comparative Evaluation of Synthetic Methods

Method Yield (%) Scalability Cost Efficiency Purification Complexity
Acid-catalyzed 55–60 Moderate High Moderate
Base-mediated 58–62 High Moderate Low
Nucleophilic substitution 50–65 High Low High
Cross-coupling 40–45 Low Low Moderate

Key Findings :

  • Base-mediated cyclization offers the best balance of yield and scalability.
  • Cross-coupling methods remain limited by cost and complexity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:

Reaction with Piperazine Derivatives
In a study synthesizing benzothiazole analogs, 2-chloroacetamido intermediates reacted with piperidine derivatives in acetone under reflux to yield substituted products (yields: 65–82%) . Similar conditions apply to 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole, where the chlorine atom is replaced by nucleophiles like piperazine or morpholine.

Example Protocol

ReagentConditionsProductYieldSource
PiperidineReflux in ethanol, 12 h2-(Piperidin-2-yl)-5-morpholino-1H-1,3-benzodiazole78%
4-MethylpiperazineDMF, K₂CO₃, 80°C, 6 h5-(4-Methylpiperazinyl) derivative85%

Oxidation

The benzodiazole ring is resistant to mild oxidation but undergoes degradation under strong oxidizing agents. For instance, treatment with KMnO₄ in acidic conditions cleaves the diazole ring, forming carboxylic acid derivatives .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the diazole ring to a dihydrobenzodiazole structure, altering its electronic properties:
C12H14ClN3+H2C12H16ClN3\text{C}_{12}\text{H}_{14}\text{ClN}_3 + \text{H}_2 \rightarrow \text{C}_{12}\text{H}_{16}\text{ClN}_3
This reaction enhances solubility in polar solvents .

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 24 h) . This modifies the piperidine moiety or introduces aryl groups at the chlorine position.

Representative Example

Boronic AcidCatalystProductYieldSource
4-MethoxyphenylPd(PPh₃)₄5-(4-Methoxyphenyl) derivative72%
2-ThienylPd(OAc)₂/XPhos5-(2-Thienyl) analog68%

Cyclization Reactions

Under acidic conditions (e.g., H₂SO₄), the piperidine ring can cyclize with adjacent functional groups to form polycyclic structures. For example, heating with acetic anhydride yields a fused tetracyclic compound .

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions show varied biological profiles:

Antibacterial Activity (MIC Values)

DerivativeS. aureus (μg/mL)E. coli (μg/mL)Source
5-Morpholino analog4.212.5
5-(4-Nitrophenyl) substitution6.818.7

Key Findings

  • Chlorine substitution with bulkier groups (e.g., morpholine) improves Gram-positive activity .

  • Electron-withdrawing groups (e.g., nitro) enhance stability but reduce solubility .

Stability Under Hydrolytic Conditions

The compound remains stable in neutral aqueous solutions but hydrolyzes in basic media (pH > 10) to form 5-hydroxy-2-(piperidin-2-yl)-1H-1,3-benzodiazole. Hydrolysis rates correlate with pH and temperature .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole serves as a pivotal building block in the synthesis of various pharmaceutical compounds. Its structural similarity to biologically active molecules allows it to be utilized in drug design and development.

Case Studies:

  • Antidepressant Activity: Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.
  • Anticancer Properties: Preliminary studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.

Pharmacology

The pharmacological profile of this compound highlights its interaction with various biological targets.

Mechanism of Action:

  • Receptor Binding: The compound has been shown to interact with neurotransmitter receptors, which may underlie its effects on mood and cognition.
  • Enzyme Inhibition: It acts as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Materials Science

In addition to its biological applications, this compound is explored for its utility in materials science.

Applications:

  • Polymer Development: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Dyes and Pigments: Its unique structure allows for the development of dyes with specific optical properties, useful in various industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine and benzodiazole rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Positions) Core Structure CAS Number Key References
5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole Cl (5), piperidin-2-yl (2) Benzimidazole 1152556-27-8
5b: 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol Triol (5), benzimidazole (2) Benzimidazole Not provided
5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one Cl (5), piperidin-4-yl (1), ketone (2) Benzimidazolone 53786-28-0
5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole Cl (5), piperidin-4-yl (2) Benzothiazole CID 7131991
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole Cl (3), CF₃ (5), pyridin-2-yl (2) Benzimidazole 1393845-65-2

Key Observations:

  • Substituent Position and Bioactivity : The chlorine at position 5 is common in antimicrobial agents (e.g., compound 5b, MIC = 0.156 mg·mL⁻¹ against S. aureus), suggesting its role in enhancing antibacterial potency . Piperidine substituents (positions 1, 2, or 4) influence binding affinity; for example, the piperidin-4-yl group in 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one may alter pharmacokinetics due to steric and electronic effects .

Biological Activity

5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzodiazole ring fused with a piperidine moiety. The chlorine atom at the 5-position of the benzodiazole ring and the piperidine ring contribute significantly to its chemical reactivity and biological properties. The molecular formula is C12H14ClN3C_{12}H_{14}ClN_{3} with a molecular weight of 235.71 g/mol .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It is believed to inhibit key bacterial enzymes, thereby disrupting essential processes such as DNA replication and protein synthesis. Molecular docking studies have shown that this compound effectively binds to various bacterial targets, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Table 1: Antibacterial Activity Comparison

CompoundMIC (μg/mL)Target Bacteria
5-Chloro-2-(piperidin-2-yl)-1H-benzodiazole6.25Staphylococcus aureus
Ciprofloxacin2.0Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Triclosan10E. coli

The Minimum Inhibitory Concentration (MIC) values indicate that 5-chloro-2-(piperidin-2-yl)-1H-benzodiazole has comparable efficacy against certain pathogens when juxtaposed with established antibiotics .

The antibacterial mechanism of this compound involves:

  • Enzyme Inhibition : Disruption of key metabolic pathways by inhibiting bacterial enzymes.
  • Binding Affinity : Strong binding to active sites on target proteins, which may lead to altered enzyme function .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzodiazole derivatives, including 5-chloro-2-(piperidin-2-yl)-1H-benzodiazole. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against multi-drug resistant strains .

Structure-Activity Relationship (SAR)

A systematic investigation into the SAR of benzodiazoles revealed that modifications at the chlorine position significantly influenced biological activity. Compounds lacking the chlorine substituent exhibited reduced antibacterial properties, underscoring the importance of this functional group for optimal activity .

Synthesis Methods

The synthesis of 5-chloro-2-(piperidin-2-yl)-1H-benzodiazole typically involves:

  • Formation of Benzodiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Piperidine Moiety : Nucleophilic substitution reactions where piperidine reacts with an intermediate formed from the benzodiazole synthesis.

Common reagents include chloroacetyl chloride for initial cyclization and piperidine for subsequent reactions .

Q & A

Q. What strategies mitigate solubility limitations in biological assays?

  • Methodological Answer :
  • Co-Solvents : Use ≤1% DMSO or β-cyclodextrin inclusion complexes.
  • Nanoparticle Formulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation.
  • Pro-drug Design : Introduce phosphate esters for enhanced aqueous solubility .

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